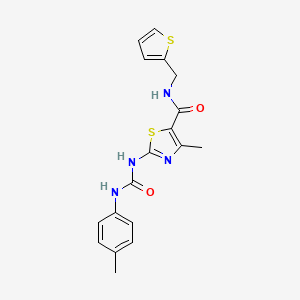

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

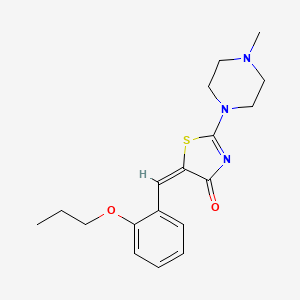

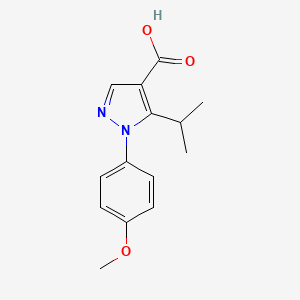

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, also known as CGP 12177, is a synthetic compound that belongs to the family of beta-adrenergic receptor antagonists. The compound has been widely used in scientific research to study the mechanism of action of beta-adrenergic receptors and their role in various physiological and pathological processes.

科学的研究の応用

Hydroamination and Stereoselectivity

Hydroamination of tetrahydroindoles, closely related to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, demonstrates significant stereoselectivity and yield under mild conditions. These reactions, involving secondary dialkylamines, result in products with distinct stereochemical properties, highlighting the compound's utility in organic synthesis (Sobenina et al., 2010).

Allosteric Modulation of CB1 Receptor

Research into indole-2-carboxamides, structurally similar to the compound , has revealed their importance in allosteric modulation of the cannabinoid type 1 receptor (CB1). Structural requirements for this modulation have been identified, including the chain length at the C3-position and the presence of an electron-withdrawing group at the C5-position. This research aids in understanding the role of indole derivatives in neuropharmacology (Khurana et al., 2014).

X-ray Structures and Computational Studies

X-ray diffraction and computational studies on cathinones have shed light on the structural characteristics of compounds similar to this compound. These studies provide valuable insights into the electronic properties and molecular geometry, crucial for understanding the chemical behavior of such compounds (Nycz et al., 2011).

Synthesis of Furoindole Derivatives

The compound's derivatives have been synthesized through intramolecular cyclization reactions, contributing to the field of heterocyclic chemistry. The resulting furoindole derivatives have potential applications in pharmaceuticals and materials science (Grinev et al., 1977).

Cytotoxicity Evaluation

Studies on novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole, structurally related to the compound, have shown cytotoxic effects against cancer cells. This research contributes to the development of potential anticancer agents (Kumar & Lown, 2003).

Metal-Free and Metallophthalocyanines

The compound has been used in the synthesis of new metal-free and metallophthalocyanines, which are important in the fields of photodynamic therapy and materials science. These compounds exhibit distinct aggregation behaviors and are characterized by various spectroscopic techniques (Acar et al., 2012).

Antipsychotic Potential

Research on derivatives of the compound has revealed their potential antipsychotic properties. These studies provide insights into the structure-activity relationship of novel antipsychotic agents, which do not interact with dopamine receptors, a common target for such drugs (Wise et al., 1987).

特性

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(diethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-5-19(6-2)10-14(21)11-20-13(4)12(3)15-8-7-9-16(18)17(15)20/h7-9,14,21H,5-6,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPRMHVVATIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C(=C(C2=C1C(=CC=C2)Cl)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)